molecular formula C9H11N3O3 B1511606 2-Amino-N-(4-nitro-benzyl)-acetamide CAS No. 772293-48-8

2-Amino-N-(4-nitro-benzyl)-acetamide

Cat. No.: B1511606
CAS No.: 772293-48-8
M. Wt: 209.2 g/mol
InChI Key: FPKAYPDWPLXRKZ-UHFFFAOYSA-N
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Description

2-Amino-N-(4-nitro-benzyl)-acetamide is a nitroaromatic acetamide derivative characterized by a benzyl group substituted with a nitro moiety at the para position and an acetamide functional group. Its synthesis typically involves alkylation or reductive amination strategies, as seen in analogous compounds (e.g., reductive amination of aromatic aldehydes with primary amines under acidic conditions ).

Properties

IUPAC Name

2-amino-N-[(4-nitrophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c10-5-9(13)11-6-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKAYPDWPLXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734047
Record name N-[(4-Nitrophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772293-48-8
Record name N-[(4-Nitrophenyl)methyl]glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of N-(4-nitrobenzyl)acetamide to 2-Amino-N-(4-nitro-benzyl)-acetamide

A common and effective route to prepare this compound involves the catalytic hydrogenation of N-(4-nitrobenzyl)acetamide. This step selectively reduces the nitro group to an amino group while retaining the acetamide moiety intact.

Reaction Conditions and Procedure:

Outcome:

  • The reaction proceeds quantitatively with a reported yield of 100%.
  • The product obtained is N-(4-aminobenzyl)acetamide, which corresponds to this compound after reduction of the nitro group.
  • The process is straightforward and scalable, making it suitable for laboratory and industrial applications.
Parameter Details
Catalyst Raney Nickel
Solvent Tetrahydrofuran (THF)
Hydrogen Pressure 1 atm
Temperature Room temperature (~20°C)
Reaction Time 16 hours
Yield 100%
Purification Filtration through Celite, solvent evaporation

This method is referenced in a detailed synthesis report and patent literature, confirming its reliability and reproducibility.

Acylation of 4-Nitrobenzylamine Derivatives

Another preparative approach involves the acylation of 4-nitrobenzylamine with acetic anhydride or related acylating agents to form the corresponding acetamide. This method is particularly useful for synthesizing N-(4-nitro-benzyl)acetamide, which can then be subjected to reduction as described above.

Reaction Conditions:

This step is well-established in organic synthesis literature and provides high yields of the desired acetamide intermediate.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic Hydrogenation N-(4-nitrobenzyl)acetamide Raney Nickel, H2 (1 atm) THF, RT, 16 h 100 Selective nitro reduction to amine
Acylation 4-Nitrobenzylamine Acetic anhydride Controlled heating, 1-3 h High Forms N-(4-nitrobenzyl)acetamide
Oxidation (Related substrates) N-(5-alkoxy-2-methyl-4-nitrophenyl)acetamides KMnO4, MgSO4 Aqueous sulfolane, 80-90°C Variable For benzoic acid derivatives

Research Findings and Practical Insights

  • The catalytic hydrogenation method using Raney Nickel is the most direct and efficient method to prepare this compound, offering excellent yield and mild conditions.
  • The acylation of 4-nitrobenzylamine provides a reliable route to the key intermediate N-(4-nitrobenzyl)acetamide, which can be further reduced.
  • Oxidation methods involving potassium permanganate are more suited for modifying related nitro-substituted aromatic systems rather than direct synthesis of the target compound. However, these methods highlight the importance of solvent choice and reaction control in handling nitro and amino functionalities.
  • The reduction step requires careful control of hydrogen pressure and catalyst loading to avoid over-reduction or side reactions.
  • Purification typically involves filtration and solvent removal, with minimal byproducts reported under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted benzyl compounds.

Scientific Research Applications

2-Amino-N-(4-nitro-benzyl)-acetamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-N-(4-nitro-benzyl)-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Table 1: Structural Variations and Physicochemical Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-N-(4-nitro-benzyl)-acetamide -NH2, -NO2 (para) on benzyl C9H11N3O3 209.20
2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide -Cl, -CH3 on N; -NO2 (para) C10H11ClN2O3 242.66
2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide Cyclopropyl on N; -NO2 (para) C12H15N3O3 249.27
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide Thiazole ring; -Cl on phenyl C11H10ClN3OS 267.73
2-Amino-N-(4-hydroxy-6-ureidopyrimidin-2-yl)acetamide Pyrimidine ring; hydroxyl and urea groups C7H10N6O3 226.19

Key Observations :

  • Electron-withdrawing groups (e.g., -NO2, -Cl) enhance stability and influence reactivity .
  • Heterocyclic substitutions (thiazole, pyrimidine) improve antimicrobial activity but may reduce solubility .
  • N-Alkylation (e.g., cyclopropyl, methyl) alters steric and electronic profiles, affecting binding to biological targets .

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Name Inhibitory Zone (mm) Against Bacteria/Fungi Key Findings References
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide 19 mm (Aspergillus flavus), 34 mm (A. niger) Broad-spectrum antifungal activity
N-(4-hydroxyphenyl)acetamide Not explicitly reported Widely studied for analgesic properties
This compound Data lacking Hypothesized activity based on analogs N/A

Notable Trends:

  • Thiazole derivatives exhibit superior antifungal activity compared to simpler acetamides .
  • Nitro-substituted compounds (e.g., nitrofurans) show carcinogenic risks in rodent models, limiting therapeutic use .

Biological Activity

2-Amino-N-(4-nitro-benzyl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological profiles, and potential applications, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}N2_{2}O2_{2}, with a molecular weight of approximately 220.23 g/mol. The compound features an acetamide group linked to a 4-nitro-benzyl moiety, which contributes to its biological reactivity and potential therapeutic applications.

The primary mechanism of action for this compound involves its ability to inhibit bacterial aminoacyl-tRNA synthetases. This inhibition disrupts protein synthesis in bacteria, making it a candidate for antibacterial therapy. Molecular docking studies have shown that the compound can effectively bind to the active sites of these enzymes, suggesting a strong structure-activity relationship that could guide future modifications for enhanced efficacy.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, particularly against strains such as Escherichia coli and Staphylococcus aureus. For instance, the compound showed MIC values ranging from 5 to 20 µg/mL against these pathogens .

Anti-inflammatory and Analgesic Properties

The structural characteristics of this compound suggest potential anti-inflammatory and analgesic effects. Preliminary studies indicate that it may modulate inflammatory pathways, although further investigations are required to elucidate its full pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Aminoacyl-tRNA Synthetases : A study demonstrated that the compound acts as an effective inhibitor of bacterial aminoacyl-tRNA synthetases, leading to disrupted protein synthesis in various bacterial strains.
  • Comparative Analysis with Similar Compounds : In comparative studies, derivatives of this compound were synthesized and tested for their biological activities. The presence of the nitro group was found to enhance reactivity towards nucleophiles, increasing antibacterial efficacy compared to structurally similar compounds without this functional group.
  • In Vitro Evaluations : In vitro evaluations have shown that the compound exhibits significant activity against both bacterial and fungal strains, with varying degrees of potency depending on the specific structure modifications made during synthesis .

Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityMIC Values (µg/mL)
This compoundC11_{11}H12_{12}N2_{2}O2_{2}Antibacterial5-20
Similar Compound AC10_{10}H11_{11}N2_{2}OModerate Antibacterial10-30
Similar Compound BC12_{12}H14_{14}N2_{2}O3_{3}Low Antibacterial>30

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-Amino-N-(4-nitro-benzyl)-acetamide with high purity?

  • Methodological Answer : The synthesis involves:
  • Amide bond formation : Reacting 4-nitrobenzylamine with a protected amino acid derivative (e.g., bromoacetamide) in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere.
  • Deprotection : Acidic or basic hydrolysis to remove protecting groups (e.g., Boc).
  • Optimization : Control reaction temperature (60–80°C), use catalysts like HOBt/DCC for coupling, and monitor progress via TLC.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structure via 1^1H NMR (amide NH at δ 6.5–7.5 ppm) and 13^13C NMR (carbonyl C=O at ~170 ppm).
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm1^{-1}) and nitro group (~1520 cm1^{-1}).
  • Mass Spectrometry : ESI-MS to verify molecular ion peak and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :
  • Solubility : Use DMSO or DMF for dissolution; dilute with aqueous buffers (pH 6–8) for biological assays.
  • Stability : Store at –20°C under inert atmosphere (argon). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during the synthesis of derivatives?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino groups to direct nitro-benzylation to the desired site.
  • Catalysts : Employ Pd-mediated cross-coupling for regioselective aryl substitutions.
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Gaussian09) to guide synthetic routes .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :
  • Standardized Assays : Repeat assays under uniform conditions (pH, temperature, substrate concentration).
  • Orthogonal Methods : Combine enzymatic assays (e.g., spectrophotometric) with biophysical techniques (e.g., SPR for binding affinity).
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., bacterial tRNA synthetase) to identify binding modes .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to bacterial aminoacyl-tRNA synthetase (target in ).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes.
  • QSAR : Corrogate substituent effects (e.g., nitro group position) on antimicrobial activity .

Q. What in vitro models are suitable for evaluating metabolic stability and toxicity?

  • Methodological Answer :
  • Hepatocyte Cultures : Incubate with primary rat/human hepatocytes (37°C, 5% CO2_2) and monitor metabolite profiles via LC-MS.
  • Microsomal Assays : Use CYP450 isoforms (e.g., CYP3A4) to assess oxidative metabolism.
  • Cytotoxicity Screening : MTT assay on HEK293 cells to determine IC50_{50} values .

Q. How do structural modifications (e.g., nitro group substitution) impact bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy) and compare antibacterial IC50_{50}.
  • Electron Microscopy : Visualize bacterial membrane disruption (e.g., E. coli treated with analogs).
  • Free Energy Calculations : Compute binding free energies (MM-PBSA) to quantify substituent effects .

Data Analysis and Validation

Q. How can researchers validate purity and identity when commercial standards are unavailable?

  • Methodological Answer :
  • Spiking Experiments : Compare retention times with synthesized reference compounds via HPLC.
  • Elemental Analysis : Confirm C/H/N ratios (deviation <0.4%).
  • X-ray Crystallography : Resolve crystal structure (e.g., using synchrotron radiation) .

Q. What statistical approaches address batch-to-batch variability in biological assays?

  • Methodological Answer :
  • ANOVA : Analyze triplicate data across batches to identify outliers.
  • Z’-Factor Validation : Ensure assay robustness (Z’ >0.5).
  • Normalization : Use internal controls (e.g., DMSO-treated samples) to standardize results .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-N-(4-nitro-benzyl)-acetamide
Reactant of Route 2
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2-Amino-N-(4-nitro-benzyl)-acetamide

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